(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is a compound of significant interest in various fields of scientific research. This compound features an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts or photoredox catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups.
Scientific Research Applications
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
α-trifluoromethylstyrenes: These derivatives are versatile intermediates in organic synthesis and have applications in C–F bond activation.
4-trifluoromethylpyrimidin-2(1H)-ones: These compounds are fluorine-containing analogues of nucleotide bases and have applications in medicinal chemistry.
Uniqueness
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |
InChI Key |
VPYQIUMVXMMGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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